Hydrogen-Bond Donor Count as a Selectivity Determinant vs. N1,N3-Dimethyl Analog (CAS 299935-15-2)
The target compound (CAS 299442-86-7) retains four hydrogen-bond donors (HBD = 4) due to unsubstituted N1 and N3 barbiturate positions plus the piperazine NH, whereas the N1,N3-dimethyl analog (CAS 299935-15-2) reduces HBD to 1 . This difference in donor capacity directly impacts the barbiturate ring's ability to engage in bidentate hydrogen-bond interactions with receptor or enzyme binding pockets. In the CCR4 antagonist chemotype disclosed in US Patent 9,493,453 B2, the N1/N3 substitution pattern is a key variable governing antagonist potency [1]. While direct IC50 data for this specific pair is not publicly available, the HBD differential of +3 represents a substantive pharmacophoric difference predictive of divergent target recognition profiles.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 4 (N1-H, N3-H, piperazine N-H, enamine N-H tautomer) |
| Comparator Or Baseline | 1,3-Dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 299935-15-2): HBD = 1 (piperazine N-H only) |
| Quantified Difference | ΔHBD = +3 (target vs. N1,N3-dimethyl analog) |
| Conditions | Computed molecular property (PubChem/Cactvs); no assay-specific conditions |
Why This Matters
A 4-fold higher HBD count fundamentally alters the compound's capacity for directed hydrogen-bond interactions with biological targets, making the unsubstituted barbiturate a mechanistically distinct tool compound when probing binding-site topology.
- [1] Li S, Wang Y, Xiao J, Ma D, et al. Piperazinyl Pyrimidine Derivatives, Preparation Method and Use Thereof. US Patent 9,493,453 B2. Claims and specifications describing N-substitution impact on CCR4 antagonism. Granted 2016-11-15. View Source
